(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has numerous applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: Similar structure but with different substitution pattern on the pyrazole ring.
(1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid): Contains a carboxylic acid group instead of a boronic acid group.
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride): Contains an amine group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a trifluoromethyl-substituted pyrazole ring. This structure imparts unique reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency and selectivity sets it apart from other similar compounds.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c1-11-4(5(7,8)9)3(2-10-11)6(12)13/h2,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPCMDJNJPMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246648-49-5 |
Source
|
Record name | [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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